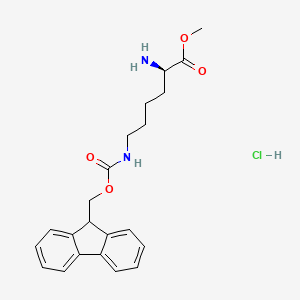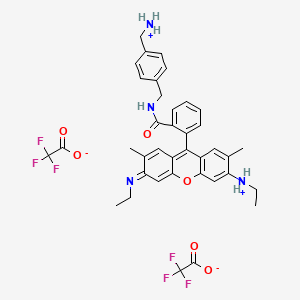
1-(3-Methyl-3-azetidinyl)-piperidine 2HCl
Vue d'ensemble
Description
1-(3-Methyl-3-azetidinyl)-piperidine 2HCl, also known as MAP2C, is an organic compound . It is a solid with the chemical formula C13H20N2 · 2HCl .
Molecular Structure Analysis
The molecular formula of 1-(3-Methyl-3-azetidinyl)-piperidine 2HCl is C8H18Cl2N2 . The molecular weight is 213.14792 .Physical And Chemical Properties Analysis
1-(3-Methyl-3-azetidinyl)-piperidine 2HCl is a white crystalline powder, soluble in water and organic solvents . More detailed physical and chemical properties such as melting point, boiling point, and density can be found on chemical databases .Applications De Recherche Scientifique
Advanced Building Blocks for Drug Discovery : Azetidine-based isosteres, including those related to piperidine and morpholine, show increased conformational flexibility compared to parent heterocycles. This makes them valuable as building blocks in lead optimization programs in drug discovery (Feskov et al., 2019).
Functionalization of Amines in Drug Discovery : The development of methods for the enantioselective functionalization of the α-methylene C–H bonds of amines, including azetidines, is crucial, especially in the context of drug discovery. This catalytic reaction provides high enantioselectivities and regioselectivity, which is significant in creating bioactive compounds (Jain et al., 2016).
Neurokinin-2 Receptor Antagonists : Novel classes of neurokinin-2 antagonists derived from azetidine and piperidine frameworks have been synthesized. These compounds have shown increased in vitro metabolic stability and functional potency, making them potential candidates for therapeutic applications (Mackenzie et al., 2002).
Synthesis of Azaheterocycles : The reduction of azetidine derivatives has been used to synthesize new azaheterocycles, like pyrrolidines and piperidines, which are crucial in pharmaceutical applications. These compounds offer defined stereochemistry, making them valuable in creating targeted therapeutic agents (Van Brabandt et al., 2006).
Spirocyclic Piperidine-Azetidine Synthesis : The synthesis of N-protected methyl-substituted spirocyclic piperidine-azetidine ring systems has applications in pharmaceuticals. These systems allow for further functionalization, increasing the potential for developing diverse medicinal compounds (Smith et al., 2016).
Applications in Antibacterials : Modifications in oxazolidinone analogs, including substituted piperidine or azetidine rings, have led to compounds with reduced mitochondrial protein synthesis inhibition while retaining antibacterial potency. This suggests a role in developing new antibacterial agents (Renslo et al., 2007).
Pharmaceutical Building Block Diversification : Electrochemical methods have been developed for the cyanation of secondary piperidines, which are key pharmaceutical building blocks. This process is compatible with various heterocyclic and sensitive substituents, enabling the synthesis of unnatural amino acids (Lennox et al., 2018).
Nicotinic Acetylcholine Receptor Binding : Compounds like A-85380 and its derivatives, which include azetidine and piperidine structures, have shown potential as ligands for nicotinic acetylcholine receptors. This suggests applications in developing treatments for neurological conditions (Doll et al., 1999).
Safety and Hazards
Propriétés
IUPAC Name |
1-(3-methylazetidin-3-yl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-9(7-10-8-9)11-5-3-2-4-6-11;;/h10H,2-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRJOSBAVMVBJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)N2CCCCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylazetidin-3-yl)piperidine;dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Ethynyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1495656.png)



![6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-ol](/img/structure/B1495685.png)
![1,2-Bis[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene](/img/structure/B1495694.png)


![4,7-Dibromo-5,6-bis((2-octyldodecyl)oxy)benzo[c][1,2,5]thiadiazole](/img/structure/B1495710.png)
